Structural Identity Corrected by 2D NMR and X‑ray Crystallography: Naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione Instead of Acenaphthopyrrole
The core structure of the synthetic precursor historically named 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile was unequivocally shown by 2D NMR spectroscopy and X‑ray crystal‑structure determination to be 1-oxo-1H-phenalene-2,3-dicarbonitrile [1]. The corresponding carboxylic acid, listed as 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (D1), was concurrently corrected to naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione [1]. This correction means that material procured under the legacy CAS number 897446‑82‑1 is structurally identical to the naphtho‑isoindole‑trione, whereas analogs still maintained under the acenaphthopyrrole nomenclature represent a misassigned, structurally non‑equivalent scaffold.
| Evidence Dimension | Authenticated molecular scaffold |
|---|---|
| Target Compound Data | Naphtho[1,8‑ef]isoindole‑7,8,10(9H)‑trione (corrected structure for the title compound) |
| Comparator Or Baseline | 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (legacy, misassigned structure) |
| Quantified Difference | Complete structural reassignment; the two names describe different connectivity and ring systems, not a minor tautomeric variation. |
| Conditions | 2D NMR (COSY, HMQC, HMBC) and single‑crystal X‑ray diffraction; correction published in J. Med. Chem. 2014 |
Why This Matters
Procuring the compound based solely on the legacy name without verifying the corrected structure can result in receiving a different chemical entity, compromising the reproducibility of synthetic derivatization and biological screening.
- [1] Chen Z, Wang X, Zhu W, Cao X, Tong L, Li H, Xie H, Xu Y, Tan S, Kuang D, Ding J, Qian X. Correction to Acenaphtho[1,2-b]pyrrole-Based Selective Fibroblast Growth Factor Receptors 1 (FGFR1) Inhibitors: Design, Synthesis, and Biological Activity. J Med Chem. 2014;57(3):1096-1096. doi:10.1021/jm401869n. View Source
